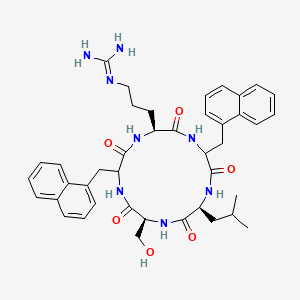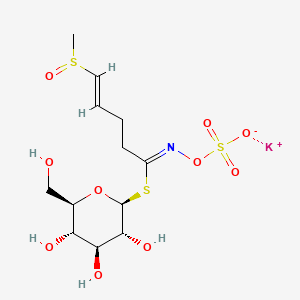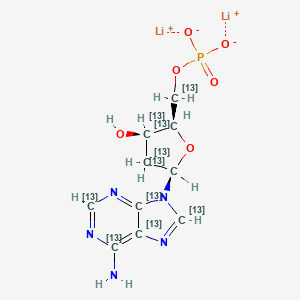
Guttiferone G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guttiferone G involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the acylphloroglucinol core followed by prenylation and cyclization reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. biotransformation methods using endophytic fungi have been explored as an alternative approach . These fungi can convert precursor molecules into this compound under controlled conditions, offering a more sustainable production method .
Análisis De Reacciones Químicas
Types of Reactions
Guttiferone G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Substitution reactions can occur at the prenyl groups or the acylphloroglucinol core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Guttiferone G has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Guttiferone G involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by regulating autophagy and interacting with proteins like heat shock protein family A member 8 (HSPA8).
Anti-inflammatory Activity: This compound modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Guttiferone A: Another PPAP with similar biological activities but different structural features.
Oblongifolin C: A related compound with potent anticancer properties.
Guttiferone K: Known for its anticancer and autophagy-regulating activities.
Uniqueness
Guttiferone G is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C43H58O6 |
|---|---|
Peso molecular |
670.9 g/mol |
Nombre IUPAC |
(1R,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36?/t33-,41+,42+,43-/m1/s1 |
Clave InChI |
HIGOXQQRSUDJCL-CIFXSQKRSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C[C@@H]1C[C@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@](C2=O)([C@@]1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)

![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)






![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)


